molecular formula C6H10FNO2 B13327020 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid

1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B13327020
M. Wt: 147.15 g/mol
InChI Key: ILMJJAKSEOUEPX-UHFFFAOYSA-N
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Description

1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative with the molecular formula C₆H₁₀FNO₂ and a molecular weight of 147.15 g/mol This compound is notable for its unique structure, which includes a cyclobutane ring substituted with an amino group, a fluorine atom, and a carboxylic acid group

Preparation Methods

One common synthetic route involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the desired substituents . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid can be compared with other fluorinated cyclobutane derivatives, such as:

Properties

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

1-amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H10FNO2/c1-5(7)2-6(8,3-5)4(9)10/h2-3,8H2,1H3,(H,9,10)

InChI Key

ILMJJAKSEOUEPX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C(=O)O)N)F

Origin of Product

United States

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